5-Nitro-2-(pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Nitro-2-(pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a nitro group, a pyridine ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with nitrostyrene derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of Lewis acids as catalysts and solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce various functional groups onto the pyridine or triazole rings .
Scientific Research Applications
5-Nitro-2-(pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: The compound’s ability to form coordination complexes with metals makes it useful in the development of new materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study enzyme mechanisms and as a ligand in the design of metal-based drugs.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, the compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. The nitro group can undergo redox reactions, generating reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-(pyridin-2-yl)-1H-benzimidazole: This compound shares a similar structure but contains a benzimidazole ring instead of a triazole ring.
5-Nitro-2-(pyridin-2-yl)-1H-1,3-benzodiazole: Another similar compound with a benzodiazole ring.
Uniqueness
5-Nitro-2-(pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to its triazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H5N5O4 |
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Molecular Weight |
235.16 g/mol |
IUPAC Name |
5-nitro-2-pyridin-2-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C8H5N5O4/c14-8(15)6-7(13(16)17)11-12(10-6)5-3-1-2-4-9-5/h1-4H,(H,14,15) |
InChI Key |
MFBXBIPMNDLJDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2N=C(C(=N2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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